molecular formula C23H31F3N6O7S B1436993 Dansyl-Ala-Arg-OH Trifluoroacetate CAS No. 87687-46-5

Dansyl-Ala-Arg-OH Trifluoroacetate

Cat. No. B1436993
CAS RN: 87687-46-5
M. Wt: 592.6 g/mol
InChI Key: LVOTWRDWOWKVRZ-LINSIKMZSA-N
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Description

Dansyl-Ala-Arg-OH Trifluoroacetate is a fluorescent substrate for carboxypeptidase M . The substrate and the cleavage product Dansyl-Ala-OH are equally fluorescent (λex = 340 nm; λem = 495 nm). The product has to be extracted with chloroform, and the uncleaved substrate remains in the aqueous phase (at acidic pH) .


Synthesis Analysis

Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides .


Molecular Structure Analysis

The molecular formula of Dansyl-Ala-Arg-OH Trifluoroacetate is C23H31F3N6O7S. Its molecular weight is 592.6 g/mol.


Chemical Reactions Analysis

The reagent 1-dimethylaminonaphthalene-5-sulfonyl chloride (dansyl chloride, DNS-Cl) reacts with the free amino groups of peptides and proteins . Total acid hydrolysis of the substituted peptide or protein yields a mixture of free amino acids plus the dansyl derivative of the N-terminal amino acid .


Physical And Chemical Properties Analysis

Dansyl-Ala-Arg-OH Trifluoroacetate is a fluorescent substrate for carboxypeptidase M . It has a molecular weight of 478.57 and a molecular formula of C21H30N6O5S .

Scientific Research Applications

  • Enzymatic Properties and Substrate Specificity Studies

    • Field : Biochemistry and Molecular Biology .
    • Application : Dansyl-Ala-Arg-OH Trifluoroacetate is used as a substrate to investigate the enzymatic properties and substrate specificity of human Carboxypeptidase Z (CPZ) .
    • Methods : Dansylated peptide substrates are employed to investigate the enzymatic properties. For substrate specificity profiling, large peptide libraries are generated and isotopic labeling and quantitative mass spectrometry are used .
    • Results : The studies revealed that CPZ has a strict requirement for substrates with C-terminal Arg or Lys at the P1′ position. For the P1 position, CPZ was found to display specificity towards substrates with basic, small hydrophobic, or polar uncharged side chains .
  • Analysis of Free Amino Acids in Topical Formulations

    • Field : Pharmaceutical Chemistry .
    • Application : Dansyl-Ala-Arg-OH Trifluoroacetate is used in the development and validation of a method for the simultaneous determination of 18 Free Amino Acids (FAAs) in topical formulations .
    • Methods : After appropriate method development, the technique was validated for selectivity, linearity and range, limit of detection, limit of quantification, precision, and accuracy. The samples were derivatized with 9-fluorenylmethyl chloroformate (Fmoc-Cl) .
    • Results : The method was found to be selective, linear, sensitive, precise, accurate, and robust .
  • Protein Binding Studies

    • Field : Biochemistry .
    • Application : Dansyl-Ala-Arg-OH Trifluoroacetate is used in routine laboratory procedures for binding enzymes or coupling peptides to carrier proteins .
    • Methods : The substrate and the cleavage product Dansyl-Ala-OH are equally fluorescent (λex = 340 nm; λem = 495 nm), so the product has to be extracted with chloroform. The uncleaved substrate remains in the aqueous phase (at acidic pH) .
    • Results : This method allows for the study of protein binding and interaction with other cellular components .
  • Investigation of pH Dependence of Enzyme Activity

    • Field : Enzymology .
    • Application : Dansyl-Ala-Arg-OH Trifluoroacetate is used to determine the pH dependence of enzyme activity .
    • Methods : The synthetic substrate Dansyl-Phe-Ala-Arg is used to determine that human Carboxypeptidase Z (CPZ) has maximum activity at neutral pH (i.e., pH 7.5) .
    • Results : This observation is in agreement with previous studies on human CPZ, which tested the activity of this enzyme against a couple of dansylated tripeptides differing in the P3 position .
  • Wnt Protein Binding Studies

    • Field : Molecular Biology .
    • Application : Dansyl-Ala-Arg-OH Trifluoroacetate is used in studies investigating the binding of Wnt proteins to the Frizzled-like (Fz) domain of human Carboxypeptidase Z (CPZ) .
    • Methods : The substrate specificity profiling of CPZ was performed using dansylated peptide substrates. The structure of the Fz and catalytic domains of CPZ was modeled .
    • Results : The studies provided important insights into how the Fz domain binds Wnt proteins to modulate their functions .
  • Simultaneous Analysis of Free Amino Acids in Topical Formulations

    • Field : Pharmaceutical Chemistry .
    • Application : Dansyl-Ala-Arg-OH Trifluoroacetate is used in the development and validation of a method for the simultaneous determination of 18 Free Amino Acids (FAAs) in topical formulations .
    • Methods : The samples were derivatized with 9-fluorenylmethyl chloroformate (Fmoc-Cl). Chromatographic separation was performed on InfinityLab Poroshell 120 E.C 18 (3×50) mm, 2.7 μm column at 25 °C .
    • Results : The method was found to be selective, linear, sensitive, precise, accurate, and robust .

Safety And Hazards

The safety data sheet for Dansyl-Ala-Arg-OH Trifluoroacetate can be found in the provided references .

properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O5S.C2HF3O2/c1-13(19(28)25-16(20(29)30)9-6-12-24-21(22)23)26-33(31,32)18-11-5-7-14-15(18)8-4-10-17(14)27(2)3;3-2(4,5)1(6)7/h4-5,7-8,10-11,13,16,26H,6,9,12H2,1-3H3,(H,25,28)(H,29,30)(H4,22,23,24);(H,6,7)/t13-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOTWRDWOWKVRZ-LINSIKMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31F3N6O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dansyl-Ala-Arg-OH Trifluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dansyl-Ala-Arg-OH Trifluoroacetate
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Dansyl-Ala-Arg-OH Trifluoroacetate
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Dansyl-Ala-Arg-OH Trifluoroacetate
Reactant of Route 4
Dansyl-Ala-Arg-OH Trifluoroacetate
Reactant of Route 5
Dansyl-Ala-Arg-OH Trifluoroacetate
Reactant of Route 6
Dansyl-Ala-Arg-OH Trifluoroacetate

Citations

For This Compound
3
Citations
I Sörensen-Zender, R Chen, S Rong, S David… - Translational …, 2019 - Elsevier
… CBPM activity was measured using Dansyl-Ala-Arg-OH trifluoroacetate salt (Bachem Inc, Torrance, California) as a substrate. HK-2 cells were treated with Bbeta 15-42 for different times …
Number of citations: 6 www.sciencedirect.com
S Maghsodi - 2022 - refubium.fu-berlin.de
The kallikrein‐kinin system (KKS) in mammals consists of kininogens, kallikreins, kininases and kinins. One of the main products of this cascade is bradykinin (BK). The physiological …
Number of citations: 0 refubium.fu-berlin.de
S Maghsodi - 2022
Number of citations: 0

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